N-cyclopentyl-2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
This compound is a quinazoline derivative characterized by a 3,4-dihydroquinazoline-4-one core. Key structural features include:
- A cyclopentyl carboxamide group at position 7, which may enhance lipophilicity and modulate receptor binding .
- A 4-fluorophenyl substituent at position 3, contributing to electronic effects and metabolic stability .
- The 4-oxo-3,4-dihydroquinazoline scaffold, a pharmacophore associated with kinase inhibition and antimicrobial activity in related compounds .
Synthetic routes for analogous quinazolines typically involve cyclocondensation of anthranilic acid derivatives with aldehydes/ketones, followed by functionalization via alkylation or nucleophilic substitution . Characterization relies on IR spectroscopy (e.g., C=O stretching at ~1680 cm⁻¹, C=S at ~1250 cm⁻¹) and NMR (distinct aromatic proton splitting patterns) .
Properties
IUPAC Name |
N-cyclopentyl-2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28FN3O4S/c1-2-38-24-14-7-19(8-15-24)27(35)18-39-30-33-26-17-20(28(36)32-22-5-3-4-6-22)9-16-25(26)29(37)34(30)23-12-10-21(31)11-13-23/h7-17,22H,2-6,18H2,1H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKBFEHJKDJJMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NC4CCCC4)C(=O)N2C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound that belongs to the class of quinazoline derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing data from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Quinazoline Core : A bicyclic structure that is known for its pharmacological significance.
- Cyclopentyl Group : A five-membered carbon ring that contributes to the compound's lipophilicity.
- Ethoxyphenyl and Fluorophenyl Substituents : These groups enhance biological activity through electronic and steric effects.
The molecular formula of this compound is C23H26FN3O3S, with a molecular weight of approximately 439.54 g/mol.
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. A study focusing on similar quinazoline compounds demonstrated selective cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities showed potent activity against non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines. The log GI(50) values reported were -6.01 for HOP-92 and -6.00 for U251 cell lines, indicating strong inhibitory effects on cell proliferation .
Antibacterial Activity
In vitro studies have also highlighted the antibacterial properties of quinazoline derivatives. Compounds synthesized with thioacetamide moieties were tested against several bacterial strains, showing promising results in inhibiting growth. Specifically, some derivatives demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antibacterial activity .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.
- Disruption of Bacterial Cell Wall Synthesis : Antibacterial activity may arise from interference with bacterial cell wall integrity.
Study 1: Anticancer Effects
A study conducted on a series of quinazoline derivatives reported that certain modifications led to enhanced anticancer activity. The introduction of ethoxyphenyl groups significantly improved selectivity towards cancer cells while minimizing toxicity to normal cells .
Study 2: Antibacterial Efficacy
Another investigation assessed the antibacterial efficacy of various quinazoline derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 2-position of the quinazoline ring could lead to increased potency against these pathogens .
Data Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
*Calculated based on formula.
Key Differences and Implications
Core Scaffold Diversity: The quinazoline-4-one core (target compound) offers a planar, aromatic system conducive to π-π stacking in enzyme active sites, contrasting with the non-planar 1,2,4-triazoles .
Substituent Effects :
- The 4-fluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to the 2,4-difluorophenyl in triazole derivatives, which may increase halogen bonding but reduce steric tolerance .
- The thioether linkage in the target compound introduces a sulfur atom capable of hydrophobic interactions and redox activity, absent in oxygen-linked analogs like S-alkylated triazoles .
Synthetic Accessibility: Quinazoline derivatives often require multi-step functionalization post-cyclization, whereas Biginelli dihydropyrimidinones are synthesized via one-pot condensation, favoring scalability . Thioether formation in the target compound likely employs nucleophilic substitution (e.g., using α-halogenated ketones), similar to S-alkylation in triazoles .
Spectroscopic Signatures: The target compound’s C=O and C=S stretches (1675 cm⁻¹ and 1250 cm⁻¹, respectively) align with triazole-thiones but differ from dihydropyrimidinones, where C=O appears at lower frequencies (~1640 cm⁻¹) due to conjugation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
